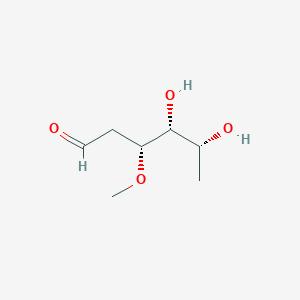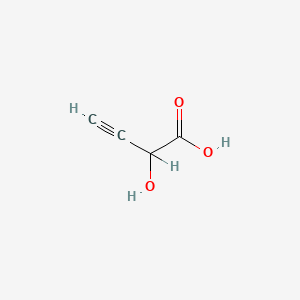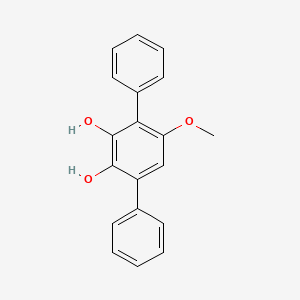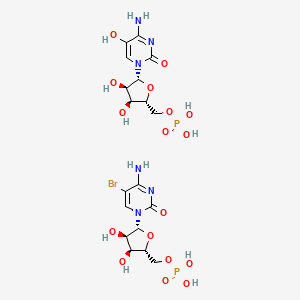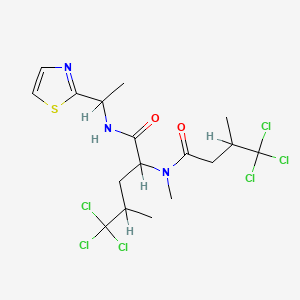
Dysidenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysidenine is a natural product found in Dysidea and Lamellodysidea herbacea with data available.
Aplicaciones Científicas De Investigación
Inhibition of Iodide Transport in Thyroid Cells Dysidenine, extracted from the sponge Dysidea herbacea, has been identified as a potent inhibitor of iodide transport in dog thyroid slices. Unlike ouabain, this compound does not inhibit 86Rb+ uptake or increase its efflux, suggesting distinct mechanisms of action. This molecule demonstrates a pseudocompetitive effect on iodide concentration, implying potential applications in thyroid research and treatment (van Sande et al., 1990).
Role in Metabolite Transformation Herbacic acid, a major metabolite in Dysidea herbacea, indicates the transformation process of trichloroleucine metabolites, which are precursors to complex molecules like this compound. Understanding this transformation enhances our knowledge of natural product chemistry and their potential applications in various scientific fields (MacMillan & Molinski, 2000).
Understanding Iron Chelation and Ferritin Degradation Research on molecules like deferoxamine, which shares characteristics with this compound in terms of iron chelation, provides insight into the process of ferritin degradation in cells. This can illuminate the role of similar molecules, potentially including this compound, in cellular iron homeostasis and related pathologies (De Domenico et al., 2009).
Potential in Cancer Treatment and Drug Delivery Studies on molecules like curcumin, which share similarities with this compound in terms of bioactivity, show potential in cancer treatment. The research on functionalized nanoparticles for drug delivery can be relevant for delivering this compound or its derivatives to target tissues or cells (Mancarella et al., 2015).
Exploration of Novel Chlorine-Containing Natural Products Dysidin, a compound related to this compound, exemplifies the exploration of novel chlorine-containing natural products from marine sponges. Such research expands our understanding of marine biochemistry and the potential therapeutic applications of these unique compounds (Hofheinz & Oberhänsli, 1977).
Propiedades
Número CAS |
65647-65-6 |
|---|---|
Fórmula molecular |
C17H23Cl6N3O2S |
Peso molecular |
546.2 g/mol |
Nombre IUPAC |
5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28) |
Clave InChI |
BFVRAKVNXYQMID-UHFFFAOYSA-N |
SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canónico |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Otros números CAS |
67528-34-1 |
Sinónimos |
dysidenin dysidenine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



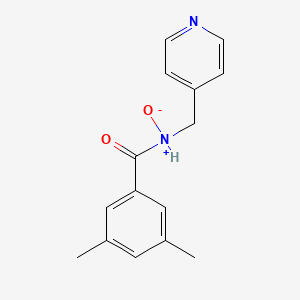
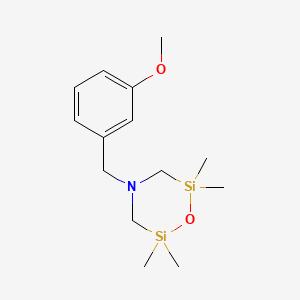
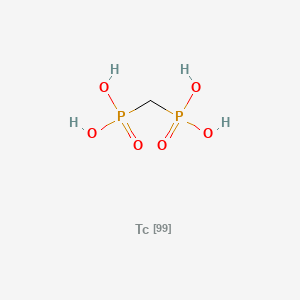
![ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B1200310.png)




![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
